Home > Products > Screening Compounds P88535 > Amiselimod phosphate
Amiselimod phosphate - 942398-85-8

Amiselimod phosphate

Catalog Number: EVT-10907680
CAS Number: 942398-85-8
Molecular Formula: C19H31F3NO6P
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amiselimod phosphate is a selective sphingosine 1-phosphate receptor modulator currently under investigation for its therapeutic potential in inflammatory bowel diseases, including Crohn's disease and ulcerative colitis. It is the active metabolite of amiselimod and is characterized by its long half-life and ability to modulate immune responses by influencing lymphocyte trafficking. This compound is classified as a sphingosine 1-phosphate receptor modulator, specifically targeting the S1P1 receptor subtype, which plays a crucial role in regulating immune cell migration and homeostasis.

Source and Classification

Amiselimod phosphate is derived from amiselimod, which is synthesized through various chemical pathways. Its classification falls under pharmacological agents that act on sphingosine 1-phosphate receptors, particularly the S1P1 subtype. This class of compounds is essential in managing autoimmune and inflammatory conditions by altering lymphocyte movement from lymphoid tissues into circulation, thereby reducing inflammation at target sites.

Synthesis Analysis

Methods and Technical Details

The synthesis of amiselimod phosphate typically involves the phosphorylation of amiselimod using phosphoric acid derivatives or other phosphorylating agents. The process can be summarized in several steps:

  1. Starting Material: Amiselimod is used as the starting material.
  2. Phosphorylation Reaction: The hydroxyl group in amiselimod is phosphorylated to yield amiselimod phosphate.
  3. Purification: The product undergoes purification processes such as crystallization or chromatography to isolate amiselimod phosphate from unreacted materials and byproducts.

This synthesis pathway ensures high purity and yield of amiselimod phosphate suitable for clinical applications.

Molecular Structure Analysis

Structure and Data

Amiselimod phosphate has a complex molecular structure characterized by its sphingosine backbone with a phosphate group attached. The molecular formula is C21H36N2O4PC_{21}H_{36}N_2O_4P, and its molecular weight is approximately 409.51 g/mol. The structural features include:

  • Sphingosine Backbone: A long-chain fatty acid linked to an amino alcohol.
  • Phosphate Group: Essential for its activity at sphingosine 1-phosphate receptors.

The three-dimensional conformation of amiselimod phosphate allows it to effectively bind to S1P receptors, influencing downstream signaling pathways involved in immune modulation.

Chemical Reactions Analysis

Reactions and Technical Details

Amiselimod phosphate participates in several biochemical reactions, notably:

  • Receptor Binding: It binds selectively to the S1P1 receptor, triggering intracellular signaling cascades that lead to lymphocyte retention within lymphoid tissues.
  • Dephosphorylation: In biological systems, amiselimod phosphate can be dephosphorylated by phosphatases, reverting it back to its inactive form.

These reactions are critical for understanding how amiselimod phosphate exerts its pharmacological effects in modulating immune responses.

Mechanism of Action

Process and Data

The mechanism of action of amiselimod phosphate involves:

  • Sphingosine 1-Phosphate Receptor Modulation: By selectively activating S1P1 receptors, it inhibits the egress of lymphocytes from lymph nodes into circulation. This results in reduced inflammatory cell infiltration into tissues affected by autoimmune diseases.
  • Signal Transduction Pathways: Activation of S1P receptors leads to the activation of G-proteins that initiate downstream signaling pathways such as the RAS-ERK pathway, resulting in altered gene expression associated with cell survival and proliferation.

Data from clinical studies indicate that treatment with amiselimod phosphate results in significant reductions in absolute lymphocyte counts, demonstrating its effectiveness in modulating immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amiselimod phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are crucial for formulating effective drug delivery systems.

Applications

Scientific Uses

Amiselimod phosphate has several potential applications:

  • Inflammatory Bowel Disease Treatment: It is primarily being investigated for treating Crohn's disease and ulcerative colitis due to its immunomodulatory effects.
  • Autoimmune Disorders: Its ability to modulate immune cell trafficking makes it a candidate for other autoimmune conditions such as multiple sclerosis and systemic lupus erythematosus.
  • Research Tool: In scientific research, it serves as a valuable tool for studying sphingosine 1-phosphate signaling pathways and their implications in various diseases.
Introduction to Sphingosine 1-Phosphate Receptor Modulation

Rationale for Sphingosine 1-Phosphate Receptor Targeting in Autoimmune Therapeutics

Sphingosine 1-phosphate (S1P) signaling represents a master regulatory axis in immune cell trafficking, positioning S1P receptors as high-value targets for autoimmune therapeutics. Five G-protein-coupled S1P receptor subtypes (S1P1–S1P5) exhibit distinct cellular distributions and downstream effects. The S1P1 receptor, abundantly expressed on lymphocytes and endothelial cells, governs the egress of lymphocytes from secondary lymphoid organs into peripheral circulation [1] [2]. Functional antagonism of S1P1 induces receptor internalization, disrupting the S1P concentration gradient required for lymphocyte migration. This mechanism sequesters autoreactive T and B cells within lymph nodes, preventing their infiltration into target tissues—a process validated in multiple autoimmune pathologies [1] [6].

Early S1P modulators demonstrated that reducing circulating lymphocyte counts correlates with clinical efficacy in relapsing multiple sclerosis and other autoimmune conditions. However, non-selective receptor engagement, particularly of S1P3, was linked to cardiovascular effects via activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes [1] [2]. This biological rationale underscores the therapeutic imperative for developing subtype-selective S1P1 modulators that preserve immunomodulatory efficacy while minimizing off-target physiological effects.

Table 1: S1P Receptor Subtype Expression and Primary Functions

Receptor SubtypePrimary Cell TypesKey Physiological Roles
S1P1Lymphocytes, Endothelial cellsLymphocyte egress, Vascular integrity
S1P2Neurons, Epithelial cellsVascular tone, Cochlear function
S1P3Cardiomyocytes, PlateletsHeart rate regulation, Endothelial barrier
S1P4Hematopoietic cellsImmune cell differentiation
S1P5Oligodendrocytes, Natural killer cellsCNS development, NK cell trafficking

Evolution of S1P1 Modulators: From Fingolimod to Amiselimod Phosphate

The development of S1P modulators has progressed through distinct generations characterized by increasing receptor selectivity. Fingolimod (FTY720), a first-generation prodrug, requires phosphorylation to its active form (fingolimod phosphate) to function as a non-selective S1P1,3,4,5 modulator. While effective in reducing multiple sclerosis relapses, its affinity for S1P3 receptors correlates with dose-limiting bradycardia and necessitates post-dose cardiovascular monitoring [1] [3].

Amiselimod phosphate (MT-1303) exemplifies second-generation optimization through enhanced S1P1 selectivity and attenuated cardiac effects. Preclinical profiling revealed its active metabolite, amiselimod phosphate, exhibits >80-fold selectivity for S1P1 over S1P2–4 receptors, with only weak partial agonism at S1P5 [1] [2]. Crucially, amiselimod phosphate demonstrates five-fold weaker GIRK channel activation in human atrial myocytes compared to fingolimod phosphate, predicting reduced bradycardia risk [1]. Pharmacokinetic studies in rats showed significantly lower cardiac accumulation of amiselimod phosphate (Cmax 32 ng/g) versus fingolimod phosphate (Cmax 89 ng/g) after oral administration, providing a mechanistic basis for its improved cardiac safety profile [1] [2].

Structural refinements also confer differentiated pharmacokinetics. Amiselimod’s slower conversion to its active phosphate metabolite enables gradual receptor modulation without the rapid S1P1 downregulation associated with fingolimod’s first-dose effects. This property underlies the elimination of dose titration requirements in clinical protocols—a significant advantage over earlier agents [1] [4].

Table 2: Comparative Pharmacological Profiles of S1P Receptor Modulators

ParameterFingolimod PhosphateAmiselimod PhosphateOzanimod
S1P1 Affinity (EC50)0.33 nM0.41 nM1.1 nM
S1P3 ActivityPotent agonistNo distinct activityMinimal activity
GIRK ActivationStrong (100%)Weak (20% of fingolimod)Moderate (45%)
Cardiac DistributionHighLowModerate
Requires TitrationYesNoYes

Unmet Needs in Autoimmune Disease Management and Amiselimod Phosphate’s Development Context

Despite advances in autoimmune therapeutics, significant challenges persist: 1) inadequate response rates to biologics (30–60% in ulcerative colitis), 2) infection risks with pan-immunosuppressants, and 3) cumbersome monitoring requirements for first-generation S1P modulators [4] [5] [7]. Amiselimod phosphate emerged to address these gaps through its dual mechanism—potent lymphocyte sequestration coupled with minimal cardiac perturbation.

Clinical validation came from the phase 2 MOMENTUM trial in relapsing multiple sclerosis. Amiselimod phosphate 0.4 mg reduced gadolinium-enhancing T1 lesions by 72% versus placebo (p<0.001) and annualized relapse rates by 52% over 24 weeks, comparable to established therapies but without first-dose bradycardia [3]. Network meta-analysis ranked amiselimod phosphate as the most efficacious S1P modulator for multiple sclerosis (SUCRA value: 8.1%), outperforming fingolimod, ozanimod, and ponesimod in lesion reduction [5].

Beyond multiple sclerosis, phase 2 trials in ulcerative colitis demonstrated 32.4% clinical remission rates with amiselimod phosphate versus 17.8% for placebo (p=0.007) and 42.7% endoscopic improvement versus 23.4% (p<0.001) at week 12 [4] [7]. Its activity profile—combining S1P1 and S1P5 modulation—may offer advantages over S1P1-selective agents in gastrointestinal inflammation, as S1P5 regulates endothelial barrier function in the gut mucosa [4] [6].

The agent’s rapid lymphocyte count recovery (median 7 days post-cessation versus >4 weeks for fingolimod) addresses another unmet need: treatment flexibility during infections or when transitioning to alternative therapies [1] [8]. This pharmacological attribute, coupled with the absence of titration requirements, positions amiselimod phosphate as a streamlined therapeutic option poised to expand the S1P modulator utility across autoimmune indications.

Table 3: Clinical Efficacy Endpoints in Phase 2 Trials

IndicationTrial (Phase)EndpointAmiselimod ResultPlacebop-value
Multiple SclerosisMOMENTUM (2)Gd+ T1 lesions (Wks 12–24)72% reduction<0.001
Multiple SclerosisMOMENTUM (2)Annualized relapse rate (24 wks)0.210.440.003
Ulcerative Colitis(2)Clinical remission (Day 85)32.4%17.8%0.007
Ulcerative Colitis(2)Endoscopic improvement (Day 85)42.7%23.4%<0.001

Properties

CAS Number

942398-85-8

Product Name

Amiselimod phosphate

IUPAC Name

[2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate

Molecular Formula

C19H31F3NO6P

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C19H31F3NO6P/c1-2-3-4-5-6-11-28-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-29-30(25,26)27/h7-8,12,24H,2-6,9-11,13-14,23H2,1H3,(H2,25,26,27)

InChI Key

OFRUGVQKZMGHHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(COP(=O)(O)O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.